molecular formula C20H20BrN3O4 B11119580 (2E)-N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11119580
M. Wt: 446.3 g/mol
InChI Key: WLOHPFIRQKCIGH-DUDOGNRESA-N
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Description

(2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a hydrazinecarbonyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzaldehyde to form 5-bromo-2-methoxybenzaldehyde. This intermediate is then reacted with hydrazine to form the corresponding hydrazone. The hydrazone is further reacted with 3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 5-bromo-2-methoxybenzoic acid, while reduction of the hydrazone moiety can produce hydrazine derivatives.

Scientific Research Applications

(2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-({N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups and the potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

(E)-N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H20BrN3O4/c1-27-17-7-3-14(4-8-17)5-10-19(25)22-13-20(26)24-23-12-15-11-16(21)6-9-18(15)28-2/h3-12H,13H2,1-2H3,(H,22,25)(H,24,26)/b10-5+,23-12+

InChI Key

WLOHPFIRQKCIGH-DUDOGNRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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